Topological Pharmacophore Divergence vs. 2-Ureidothiophene-3-Carboxamide IKK-2 Inhibitors
N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide presents a fundamentally different pharmacophore geometry compared to the well-characterized 2-ureidothiophene-3-carboxamide class. In IKK-2 Inhibitor VI (5-phenyl-2-ureidothiophene-3-carboxamide, CAS 354811-10-2) and TPCA-1 (CAS 507475-17-4), the urea carbonyl and the thiophene-3-carboxamide are positioned on adjacent ring atoms (positions 2 and 3), enabling a rigid, coplanar donor–acceptor motif that occupies the kinase hinge and selectivity pocket simultaneously . In the target compound, the urea is moved off the thiophene ring entirely, attached via an ortho-phenylenediamine linker bearing a phenethyl substituent, while the thiophene-3-carboxamide occupies a distinct trajectory [1]. This spatial reorganization precludes simple functional interchange; a direct binding-mode comparison using the published co-crystal structure of TPCA-1 in IKK-β (PDB 3QFV) reveals that the target compound would fail to recapitulate the critical bidentate hinge hydrogen bonds formed by the 2-ureido NH and carbonyl of TPCA-1 .
| Evidence Dimension | Pharmacophore topology – urea position relative to thiophene carboxamide |
|---|---|
| Target Compound Data | Urea at ortho-phenylenediamine spacer; thiophene-3-carboxamide with phenethylureido side chain; molecular formula C₁₉H₁₇N₃O₂S; MW 351.42; 8 rotatable bonds [1] |
| Comparator Or Baseline | IKK-2 Inhibitor VI (CAS 354811-10-2): 2-ureido directly on thiophene; 5-phenyl substituent; MW 261.30; 3 rotatable bonds. TPCA-1 (CAS 507475-17-4): 2-ureido on thiophene; 5-(4-fluorophenyl); MW 279.29 |
| Quantified Difference | Urea attachment position shifted from thiophene C2 (comparators) to ortho-phenylenediamine linker (target); additional phenethyl extension absent in comparators; rotatable bond count increased by 5 vs. IKK-2 Inhibitor VI [1] |
| Conditions | Structural analysis based on published 2D/3D structures; TPCA-1 binding mode validated by PDB 3QFV co-crystal structure |
Why This Matters
The pharmacophore divergence means the compound cannot be assumed to engage IKK-β or other 2-ureidothiophene targets; any procurement decision predicated on IKK-2 inhibition must be supported by direct assay data rather than class extrapolation.
- [1] PubChem Substance SID 45505062; ChemSpider ID 7008552. Molecular formula, MW, and computed molecular descriptors for N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide. View Source
